N,N',N''-tris(4-pyridylmethyl)benzene-1,3,5-tricarboxamide
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Overview
Description
N,N',N''-tris(4-pyridylmethyl)benzene-1,3,5-tricarboxamide is a tricarboxylic acid triamide.
Scientific Research Applications
Supramolecular Structures
N,N',N''-tris(4-pyridylmethyl)benzene-1,3,5-tricarboxamide contributes to the formation of novel supramolecular structures. For instance, it has been utilized in creating pi-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting a new mode of organization for some columnar liquid crystals (Lightfoot et al., 1999). Similarly, its derivatives, like benzene-1,3,5-tricarboxamides (BTAs), are crucial in assembling triple helical amide-to-amide hydrogen-bonded columns, which can form porous materials through halogen...halogen interactions (Rajput et al., 2010).
Catalysis
The compound is also instrumental in catalysis. It has been incorporated into covalent organic frameworks (COFs) as amine functionalized amide active sites, enhancing their efficiency as catalysts for specific chemical reactions like Knoevenagel condensation (Li et al., 2019).
Chirality and Self-Assembly
Chiral amplification in self-assembled structures of similar tricarboxamide derivatives has been observed, indicating control of chirality within stable columnar assemblies, which is crucial for understanding molecular interactions and designing advanced materials (Brunsveld et al., 2000).
Polymer Processing and Biomedical Applications
In the realm of nanotechnology and biomedical applications, benzene-1,3,5-tricarboxamides like this compound have shown immense potential. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding makes them valuable in these fields (Cantekin et al., 2012).
Influence on Crystal Structures
This compound and its derivatives have a significant influence on crystal structures and morphologies in various polymers, demonstrating versatile nucleating ability among different crystal forms (Wang et al., 2008).
Generation of Macro-Dipoles
In supramolecular polymers formed by related tricarboxamides, the generation of large macro-dipoles along helical columnar structures has been observed, which is a key factor in the development of advanced polymer materials (Sakamoto et al., 2006).
Properties
Molecular Formula |
C27H24N6O3 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(pyridin-4-ylmethyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C27H24N6O3/c34-25(31-16-19-1-7-28-8-2-19)22-13-23(26(35)32-17-20-3-9-29-10-4-20)15-24(14-22)27(36)33-18-21-5-11-30-12-6-21/h1-15H,16-18H2,(H,31,34)(H,32,35)(H,33,36) |
InChI Key |
SICFTTRJRGHNEV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CC(=C2)C(=O)NCC3=CC=NC=C3)C(=O)NCC4=CC=NC=C4 |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CC(=C2)C(=O)NCC3=CC=NC=C3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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